1-Cyclohexanecarbonyl-2-methylpiperazine
Description
Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Biology Research
Piperazine derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their widespread presence in a multitude of biologically active compounds. nih.govtandfonline.com The six-membered ring containing two nitrogen atoms at positions 1 and 4 imparts a unique set of properties that are highly advantageous for drug design. nih.gov These properties include a versatile basic structure that can be readily modified, a large polar surface area, and the presence of hydrogen bond donors and acceptors, which often lead to enhanced water solubility and improved oral bioavailability. nih.gov
The structural versatility of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. mdpi.com This adaptability has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. mdpi.comunimi.itresearchgate.net Research has demonstrated that piperazine derivatives exhibit a broad range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. mdpi.comresearchgate.net The ability of the piperazine core to improve the pharmacokinetic features of drug candidates, largely due to its appropriate pKa values which enhance water solubility, underscores its crucial role in the development of new medicines. nih.gov
Rationale for Investigating 1-Cyclohexanecarbonyl-2-methylpiperazine and its Structural Motif
The N-acylpiperazine motif is a common feature in many bioactive compounds. The introduction of an acyl group, in this case, the cyclohexanecarbonyl moiety, can significantly influence the compound's interaction with biological targets. nih.gov The amide bond introduces a planar, rigid unit with hydrogen bonding capabilities, which can be crucial for receptor binding.
The 2-methylpiperazine (B152721) core introduces a chiral center, which can lead to stereospecific interactions with biological macromolecules. The presence of the methyl group can also impact the conformation of the piperazine ring and influence the lipophilicity and metabolic stability of the compound. Studies on related molecules have shown that the addition of a methyl group to the piperazine ring can lead to a significant improvement in oral activity. nih.gov Furthermore, in some series of compounds, methylpiperazine substituted derivatives have exhibited higher antiproliferative potency compared to unsubstituted or other substituted analogs. nih.gov
The cyclohexanecarbonyl group serves as a lipophilic moiety. In drug design, the replacement of a phenyl ring with a cyclohexyl group is a common strategy to increase the three-dimensionality of a molecule and potentially improve its metabolic stability and solubility. acs.org Cyclohexane (B81311) is often considered a bioisostere of the phenyl group, and this substitution can lead to similar or improved biological activity while altering physicochemical properties. acs.org The cyclohexanecarboxamide (B73365) structure itself is a known building block in the synthesis of pharmaceuticals. guidechem.com
Historical and Current Perspectives on Cyclohexane and Piperazine Scaffolds in Bioactive Molecules
Historically, the piperazine scaffold was introduced for its antihelmintic properties. researchgate.net However, its utility has since expanded dramatically, and it is now an integral part of numerous FDA-approved drugs. thieme-connect.de The ability of the piperazine ring to confer favorable pharmacokinetic properties has cemented its status as a valuable component in drug discovery. nih.gov
The cyclohexane ring has a long history in medicinal chemistry as a non-aromatic carbocycle used to introduce lipophilicity and a specific three-dimensional geometry. It has been employed as a bioisosteric replacement for phenyl rings to mitigate issues with metabolic oxidation while maintaining or enhancing binding affinity. acs.org Structure-activity relationship studies on various classes of compounds have demonstrated that the cyclohexyl group can be a key determinant of potency and selectivity. nih.govnih.gov For instance, in a series of melanocortin-4 receptor antagonists, cyclohexylpiperazines were synthesized and shown to be potent and selective ligands. nih.gov
The combination of these two well-established scaffolds in this compound represents a rational drug design approach, aiming to synergize the beneficial properties of each component to create a novel chemical entity with potentially valuable biological activity.
Interactive Data Tables
Below are interactive tables summarizing key information about the parent scaffolds and related compounds.
| Compound | Molecular Formula | Molar Mass (g/mol) | Appearance | Melting Point (°C) |
|---|---|---|---|---|
| Piperazine | C₄H₁₀N₂ | 86.14 | White crystalline solid | 106 |
| 2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | White to yellow crystalline powder | 61-63 |
| Cyclohexanecarboxamide | C₇H₁₃NO | 127.18 | White flakes | Not specified |
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Piperazine derivatives have shown cytotoxic effects against various cancer cell lines. | mdpi.comunimi.it |
| Antimicrobial | Exhibits activity against bacteria and fungi. | researchgate.net |
| Anti-inflammatory | Some derivatives possess anti-inflammatory properties. | mdpi.com |
| Antipsychotic | A key scaffold in drugs targeting the central nervous system. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVMLBFACPHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Cyclohexanecarbonyl 2 Methylpiperazine and Its Analogues
Strategies for the Formation of the 2-Methylpiperazine (B152721) Core
The synthesis of the 2-methylpiperazine scaffold is a critical first step in the generation of 1-Cyclohexanecarbonyl-2-methylpiperazine. Various methods have been developed to construct this heterocyclic core, ranging from classical cyclization reactions to modern catalytic processes.
One established approach involves the cyclization of appropriate precursors. For instance, the cyclo-condensation of ethylenediamine (B42938) and propylene (B89431) glycol over a promoted copper catalyst has been reported as a method for producing 2-methylpiperazine. scienceopen.com Another common strategy begins with more readily available chiral precursors. A well-documented synthesis of enantiomerically pure (R)- and (S)-2-methylpiperazine starts from the corresponding enantiomers of N-Boc-alanine. tandfonline.com In this multi-step process, the N-Boc-alanine is first coupled with ethyl N-benzylglycinate to form a dipeptide. Subsequent removal of the Boc protecting group with HCl gas triggers an efficient cyclization to yield a diketopiperazine intermediate. This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF), to form the N-benzyl-2-methylpiperazine. The final step involves the catalytic removal of the N-benzyl group to yield the desired 2-methylpiperazine. tandfonline.com
The use of protecting groups is a recurring theme in these syntheses. The N-benzyl group, for example, not only facilitates the reaction by improving the solubility of the diketopiperazine intermediate but also prevents unwanted side reactions during the reduction step. tandfonline.com Debenzylation can then be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com
More recent advancements in synthetic chemistry have introduced novel methods for piperazine (B1678402) synthesis. These include visible-light-promoted decarboxylative annulation reactions between glycine-based diamines and various aldehydes, which can furnish 2-substituted piperazines under mild conditions. organic-chemistry.org Additionally, palladium-catalyzed cyclization reactions provide a modular approach to highly substituted piperazines with excellent control over regiochemistry and stereochemistry. organic-chemistry.org
Table 1: Selected Synthetic Routes for the 2-Methylpiperazine Core
| Starting Materials | Key Steps | Key Reagents | Reference |
|---|---|---|---|
| N-Boc-alanine, Ethyl N-benzylglycinate | Peptide coupling, Deprotection/Cyclization, Reduction, Debenzylation | HCl, LiAlH4, H2/Pd-C | tandfonline.com |
| 1-Benzyl-3-methylpiperazine | Catalytic Debenzylation | H2, 5% Pd/C | chemicalbook.com |
| Ethylenediamine, Propylene glycol | Cyclo-condensation | Promoted Copper Catalyst | scienceopen.com |
Acylation Reactions Involving Cyclohexanecarbonyl Moieties
Once the 2-methylpiperazine core is obtained, the next crucial transformation is the acylation step to introduce the cyclohexanecarbonyl group. This reaction typically involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on an activated form of cyclohexanecarboxylic acid, most commonly cyclohexanecarbonyl chloride. ambeed.com
A primary challenge in the acylation of a symmetrical diamine like piperazine, or its monosubstituted derivatives, is achieving selective mono-acylation while avoiding the formation of the 1,4-diacylated byproduct. nih.govmuni.cz Several strategies are employed to control the reaction's chemoselectivity. One common method is to use a large excess of the piperazine derivative relative to the acylating agent. This ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the already mono-acylated product. nih.gov
Another refined approach involves the in-situ protection of one of the piperazine nitrogens. By reacting piperazine with an acid, such as acetic acid, a piperazine-1-ium cation can be generated. muni.cz The protonated nitrogen is rendered non-nucleophilic, directing the acylation to the free secondary amine. This method provides a simplified protocol for the direct and chemoselective preparation of 1-acylpiperazines. muni.cz The reaction of the piperazine-1-ium cation with acyl chlorides or anhydrides proceeds under mild conditions to yield the desired monosubstituted product. muni.cz
The reaction conditions, such as solvent and temperature, also play a significant role. Dichloromethane (DCM) is a frequently used solvent for these acylation reactions. nih.gov Carrying out the reaction at a reduced temperature, such as 0 °C, can help to control the reactivity and minimize side reactions. nih.gov The resulting amide bond from the acylation introduces a partial double bond character due to resonance, which restricts rotation and can lead to the existence of different conformers in solution. rsc.org
Stereoselective Synthesis Approaches for Chiral 2-Methylpiperazine Derivatives
The presence of a chiral center at the C2 position of 2-methylpiperazine means that this compound can exist as two distinct enantiomers, (R) and (S). The synthesis of enantiomerically pure forms of this compound requires stereoselective methods for preparing the chiral 2-methylpiperazine core. tandfonline.comresearchgate.net
There are three main strategies for obtaining chiral 2-methylpiperazine: researchgate.net
Resolution of a racemic mixture: This involves separating the enantiomers of a pre-synthesized racemic 2-methylpiperazine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid. The differing physical properties of the diastereomeric salts, like solubility, allow for their separation by methods such as fractional crystallization.
Synthesis from a chiral pool: This is a highly effective strategy that utilizes readily available, enantiomerically pure starting materials. As previously mentioned, the synthesis starting from (R)- or (S)-alanine is a prime example. tandfonline.com By using a starting material where the stereochemistry is already defined, the chirality is carried through the synthetic sequence to the final product, avoiding the need for a resolution step. tandfonline.com This approach is often preferred for its efficiency and high enantiomeric purity of the product.
Asymmetric synthesis: This involves creating the chiral center during the synthesis of the piperazine ring itself. One such method is the Mitsunobu cyclization strategy, which has been employed to synthesize chiral (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate. researchgate.net Another advanced approach is the diastereoselective alkylation to introduce a second stereocenter, a principle that can be adapted to control the stereochemistry of the piperazine ring during its formation. clockss.org
The choice of method often depends on the desired scale of the synthesis, the availability of starting materials, and the required level of enantiomeric purity. The synthesis from chiral amino acids like alanine (B10760859) has been shown to be a robust method for producing multigram quantities of enantiomerically pure (R)- and (S)-2-methylpiperazine. tandfonline.com
Advanced Synthetic Protocols for this compound Analogues
The development of analogues of this compound involves modifying its structure, either on the piperazine ring, the cyclohexyl group, or by changing the acyl moiety. Advanced synthetic protocols enable the creation of a diverse library of such compounds.
A key area of innovation is the C-H functionalization of the piperazine core. mdpi.com Modern photoredox catalysis, using either metal-based (e.g., Iridium) or organic photocatalysts, allows for the direct alkylation or arylation of C-H bonds at the α-position to the nitrogen atoms. mdpi.com This method provides a powerful tool for introducing substituents onto the piperazine ring, which would be difficult to achieve through traditional methods. For example, the coupling of carbamate-protected piperazines with α,β-unsaturated carbonyl compounds can be achieved using organic photocatalysts. mdpi.com
Flow chemistry is another advanced technique being applied to piperazine synthesis. The use of microreactors can offer improved control over reaction parameters, enhanced safety, and the potential for easier scale-up. mdpi.com For instance, photoredox synthesis of C-H functionalized piperazines has been successfully demonstrated in flow systems. mdpi.com
Furthermore, a wide array of catalytic cross-coupling reactions, extensively used in modern drug discovery, can be applied to synthesize analogues. Palladium-catalyzed amination reactions, for instance, are a cornerstone for creating N-aryl piperazine derivatives. nih.gov These advanced methods, summarized below, provide chemists with the tools to systematically modify the lead structure and explore the chemical space around this compound.
Table 2: Advanced Protocols for Analogue Synthesis
| Methodology | Description | Potential Application for Analogues | Reference |
|---|---|---|---|
| Photoredox C-H Functionalization | Uses light to activate catalysts for direct C-H bond modification. | Introduction of alkyl or aryl groups on the piperazine ring. | mdpi.com |
| Palladium-Catalyzed Amination | Forms C-N bonds, typically to create N-aryl derivatives. | Synthesis of analogues with an aryl group on the second piperazine nitrogen. | nih.gov |
| Visible-Light Promoted Annulation | Builds the piperazine ring from acyclic precursors under mild conditions. | Creation of analogues with diverse substituents on the piperazine core. | organic-chemistry.org |
| Flow Chemistry | Performs reactions in a continuous stream rather than a batch. | Improved control, safety, and scalability for the synthesis of analogues. | mdpi.com |
Green Chemistry Approaches in the Synthesis of Piperazine Derivatives
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of piperazine derivatives. nih.gov The goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One significant green approach is the use of heterogeneous catalysts. For example, metal ions supported on a polymeric resin can be used to catalyze the synthesis of monosubstituted piperazines. nih.gov A major advantage of this method is that the catalyst can be easily separated from the reaction mixture by simple filtration and can be reused multiple times, reducing both cost and waste. nih.gov
The choice of solvent is another key consideration in green chemistry. Reactions that can be performed in benign solvents like water, methanol, or acetic acid, or even under solvent-free conditions, are highly desirable. nih.gov A simplified procedure for synthesizing monosubstituted piperazines has been described using acetic acid as the solvent, which also serves to generate the reactive piperazine-1-ium species in situ. nih.gov In some cases, piperazine itself can be used as the solvent for the reaction, providing an eco-friendly and cost-effective synthesis. organic-chemistry.org
The adoption of enabling technologies like microwave irradiation and flow reactors also aligns with green chemistry principles. Microwave-assisted synthesis can dramatically shorten reaction times, often leading to higher yields and cleaner reactions. nih.gov Flow reactors provide a safer and more efficient alternative to large-scale batch reactions, minimizing the volume of hazardous reagents present at any one time. nih.gov These green strategies are pivotal in developing more sustainable and environmentally responsible methods for the production of this compound and its analogues.
Structure Activity Relationship Sar and Structural Modification Studies of 1 Cyclohexanecarbonyl 2 Methylpiperazine Derivatives
Exploration of Substituent Effects on the Cyclohexane (B81311) Ring
The cyclohexane ring serves as a crucial, often lipophilic, anchor for interaction with biological targets. Its conformational rigidity and the potential for substitution at various positions allow for a detailed probing of the target's binding pocket.
In any substituted cyclohexane, substituents can occupy either axial or equatorial positions, with the chair conformation being the most stable. Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions that cause steric strain. The size and nature of the substituent dictate the energetic preference for the equatorial position.
While direct SAR studies on 1-cyclohexanecarbonyl-2-methylpiperazine are not extensively published, valuable insights can be drawn from analogous structures where a cyclohexane ring is attached to a pharmacologically active core. For instance, in a series of acetazolamide-based inhibitors developed for activity against Neisseria gonorrhoeae, the substitution pattern on a cyclohexane ring was shown to be critical for antimicrobial efficacy. nih.gov
In these studies, a derivative featuring an unsubstituted cyclohexyl group (analogue 20 ) demonstrated potent activity. nih.gov The introduction of methyl groups onto the cyclohexane ring had varied and significant effects on this activity. When a methyl group was added to the 4-position of the ring (analogue 15 ), there was an 8-fold reduction in antimicrobial activity compared to the unsubstituted version. nih.gov This suggests that the binding pocket may be sterically constrained in the region that accommodates the 4-position of the cyclohexane ring. The data highlights a clear trend where even minor modifications to the cyclohexane moiety can substantially alter biological activity, indicating that this part of the molecule is intimately involved in target interaction. nih.gov
Table 1: Impact of Cyclohexane Substitution on Biological Activity of Analogue Compounds Activity data from a study on acetazolamide-based inhibitors against N. gonorrhoeae provides a model for potential SAR trends. nih.gov
| Compound Analogue | Cyclohexane Ring Substituent | Relative Antimicrobial Activity (MIC in μg/mL) |
| 20 | Unsubstituted | 0.5 |
| 15 | 4-Methyl | 4.0 |
These findings underscore the principle that for this compound derivatives, the substitution pattern on the cyclohexane ring is a key determinant of biological activity. The size, position, and electronic nature of any substituents would need to be carefully optimized to achieve desired potency.
Modifications to the 2-Methylpiperazine (B152721) Nitrogen Atoms and Ring
The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, largely because its two nitrogen atoms provide convenient points for structural modification, which can influence properties like target affinity, selectivity, and pharmacokinetics. nih.govresearchgate.net In the this compound core, the N1 nitrogen is acylated, while the N4 nitrogen is a secondary amine, offering a prime site for introducing diverse substituents.
SAR studies on various piperazine-containing compounds have consistently shown that substituents on the piperazine unit are critical for inhibitory activity. nih.gov For example, in the development of certain antitumor agents, the incorporation of an acyl piperazine moiety was found to significantly enhance bioactivity. nih.gov
Modifications can be made at several positions:
N4-Position: The secondary amine at the N4 position is the most common site for modification. Introducing different groups here can modulate the compound's polarity, basicity, and ability to form hydrogen bonds. For instance, attaching basic aliphatic amine groups has been shown to improve both biological activity and solubility in some compound series. nih.govacs.org
N1-Acyl Group: While the core compound has a cyclohexanecarbonyl group, replacing this with other acyl groups (e.g., substituted benzoyl groups) would create a new series of analogues, directly impacting interactions with the target.
Piperazine Ring Carbons: Substitution on the carbon atoms of the piperazine ring itself, beyond the existing 2-methyl group, can introduce new chiral centers and alter the ring's conformation and how it presents its substituents. Studies on related scaffolds have shown that introducing different functionalities at the 2-position of the piperazine ring can lead to interesting trends based on the steric effects of the new groups. researchgate.net
Table 2: General Modification Sites on the Piperazine Moiety and Their Potential Impact
| Modification Site | Type of Substitution | Potential Effect on Biological Activity |
| N4-Nitrogen | Alkyl, Aryl, Heterocyclic groups | Modulates polarity, basicity, solubility, and target interaction. Can introduce new pharmacophoric features. nih.gov |
| N1-Nitrogen | Alternative Acyl groups | Alters binding interactions, lipophilicity, and metabolic stability. |
| C2-Position | Additional/alternative alkyl groups | Introduces steric bulk, affects ring conformation, and can influence stereochemical requirements. researchgate.net |
| Other Ring Carbons | Alkyl or other functional groups | Creates new chiral centers, alters overall shape and interaction profile. |
The flexibility of the piperazine moiety allows for extensive chemical exploration to fine-tune a compound's activity against a specific biological target. nih.gov
Impact of Stereochemistry at the 2-Methyl Position on Biological Activity
Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. researchgate.net The 2-methyl group on the piperazine ring of this compound creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-cyclohexanecarbonyl-2-methylpiperazine and (S)-1-cyclohexanecarbonyl-2-methylpiperazine.
These enantiomers can exhibit significantly different biological activities, metabolic profiles, and target affinities. researchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects.
This principle has been clearly demonstrated in studies of related 2-methylpiperazine derivatives. For example, a novel series of 2-(R)-methyl-substituted piperazines were identified as potent and highly selective M2 receptor ligands. researchgate.net This finding indicates a clear stereochemical preference at the target receptor, where the (R)-configuration allows for an optimal binding orientation that the (S)-configuration cannot achieve. Further research into piperazine derivatives has shown that the spatial orientation of substituents is critical, with cis isomers sometimes proving dramatically more potent than their trans counterparts, reinforcing the idea that a well-defined three-dimensional structure is necessary for effective ligand-receptor interaction. researchgate.net
Table 3: Stereochemistry and its Demonstrated Importance in 2-Methylpiperazine Analogues
| Compound Class | Stereoisomer | Observed Biological Effect | Reference |
| 2-Methyl-substituted Piperazines | (R)-enantiomer | Potent and selective M2 receptor ligands | researchgate.net |
| 2,3-Dialkylpiperazine Derivatives | cis isomer | Found to be the most potent and selective stereoisomer for α1-adrenoreceptors | researchgate.net |
Therefore, for any biological activity associated with this compound, it is crucial to synthesize and test the individual (R) and (S) enantiomers. The determination of which enantiomer is more active (the eutomer) is a critical step in the drug development process and a key aspect of its SAR.
Rational Design of Analogues based on SAR Principles
Rational design is a strategy used in drug discovery to develop new compounds with improved properties based on a thorough understanding of their SAR and the structure of their biological target. researchgate.netnih.gov The SAR data gathered from modifying the this compound scaffold provides a blueprint for the intelligent design of next-generation analogues.
The principles derived from the SAR exploration would guide the design process in several ways:
Cyclohexane Ring Modifications: If SAR studies, like the analogue data presented in Table 1, indicate that bulky substituents at the 4-position of the cyclohexane ring decrease activity, rational design would focus on smaller substituents or substitution at other positions (e.g., 2- or 3-positions) to probe for more favorable interactions. nih.gov
Piperazine N4-Substitutions: Based on initial screening, if analogues with, for example, a small basic amine on the N4-nitrogen show high potency, subsequent design efforts could explore a variety of similar groups to optimize that interaction. This was a strategy employed in the design of piperazine-based linkers for siRNA delivery, where the amines were rationally designed to promote specific electrostatic interactions. nih.govacs.org
Stereochemistry: Once SAR studies identify the more active enantiomer (e.g., the (R)-isomer), rational design efforts would focus exclusively on synthetic routes that produce this specific stereoisomer, a process known as asymmetric synthesis. researchgate.net This avoids the metabolic burden of an inactive or less active isomer and can lead to a cleaner pharmacological profile.
Scaffold Hopping and Bioisosteric Replacement: If the cyclohexane group is found to be essential for lipophilic interaction but causes metabolic liabilities, rational design might replace it with a bioisostere—a different chemical group with similar physical and chemical properties, such as a phenyl ring or a different cycloalkane. This was seen in the design of anticancer agents where a phenylpiperazine moiety was incorporated as a reference to the structure of known inhibitors. nih.gov
In essence, rational design leverages the lessons learned from initial SAR studies to make informed, hypothesis-driven decisions, increasing the efficiency of the drug discovery process and the likelihood of developing a successful clinical candidate. nih.gov
Lack of Specific Research Data Precludes Article Generation
A thorough review of publicly available scientific literature reveals a significant lack of specific research data for the chemical compound "this compound" within the detailed computational chemistry framework requested. The user's strict instructions to focus solely on this compound and adhere to a precise outline cannot be fulfilled without fabricating information, which would violate the core principles of scientific accuracy.
While the individual techniques outlined in the request—Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling, Molecular Dynamics Simulations, and Pharmacophore Modeling—are standard and widely applied computational methods in drug discovery and chemical research, there are no published studies applying these methods specifically to "this compound."
Searches for computational studies on related compounds, such as various piperazine derivatives and analogues, have yielded numerous results. These studies demonstrate the utility of the piperazine scaffold in drug design and the application of in silico methods to understand its interactions and activities. For instance, research exists on the QSAR of piperazine derivatives as renin inhibitors, molecular docking of piperazine-containing compounds on various receptors, and molecular dynamics simulations of the piperazine ring system in different chemical environments. openpharmaceuticalsciencesjournal.comnih.govuib.norsc.orgresearchgate.netnih.govmdpi.comnih.gov
However, the user's explicit instructions stated: "ensure that all generated content strictly adheres to the provided outline" and "Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics." Extrapolating findings from different, albeit structurally related, molecules to "this compound" would constitute a violation of these strict constraints and would not be scientifically valid or accurate.
Therefore, due to the absence of specific research findings for "this compound" in the areas of molecular docking, binding mode analysis, QSAR, molecular dynamics, and pharmacophore modeling, it is not possible to generate the requested article while maintaining the required standards of scientific accuracy and adherence to the provided instructions.
Investigation of Biological Mechanisms and Target Engagement for 1 Cyclohexanecarbonyl 2 Methylpiperazine Analogues
Biochemical Characterization of Protein-Ligand Interactions
The interaction between small molecule ligands, such as piperazine (B1678402) analogues, and their protein targets is fundamental to their biological activity. These interactions are characterized by a combination of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic attraction, which dictate the affinity and specificity of the binding.
Computational and experimental techniques are employed to understand these interactions at an atomic level. creative-biostructure.com Molecular docking studies, for instance, can predict the binding mode of piperazine derivatives within the active site of a target protein. rsc.org Such studies have revealed that the nitrogen atoms of the piperazine ring can act as proton acceptors, allowing them to interact with anionic sites or hydrogen bond donors on the receptor. dergipark.org.tr The conformation of the ligand and its fit within the binding pocket are crucial. For example, some piperazine derivatives are designed to position specific substituents into hydrophobic regions of a protein's binding site, thereby enhancing affinity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for characterizing these interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of a ligand are in close contact with the protein, providing a detailed map of the binding epitope. creative-biostructure.com Furthermore, methods like Signal Amplification By Reversible Exchange (SABRE) can enhance NMR sensitivity, allowing for the detection of binding even at physiologically relevant concentrations by measuring changes in the ligand's relaxation rate upon interaction with a protein. nih.gov These detailed biochemical characterizations are essential for the rational design and optimization of more potent and selective piperazine-based compounds. creative-biostructure.com
Cellular Pathway Perturbation Studies
Piperazine analogues exert their cellular effects by modulating specific signaling pathways that control cell fate and function. A significant body of research focuses on their impact on pathways implicated in cancer, such as those governing proliferation, survival, and apoptosis.
Several studies have shown that piperazine derivatives can inhibit multiple critical cancer signaling pathways simultaneously. nih.govresearchgate.net One of the most frequently implicated is the PI3K/AKT pathway, an intracellular signaling cascade vital for cell proliferation and survival. nih.gov Treatment of cancer cells with certain piperazine compounds has been shown to down-regulate key components of this pathway, leading to a severe reduction in AKT phosphorylation and subsequent induction of apoptosis. nih.gov
Other pathways are also targeted. For example, piperazine derivatives have been found to interfere with the Src family of kinases and the BCR-ABL fusion protein, which are crucial drivers in certain types of leukemia. nih.govresearchgate.net The inhibition of these pathways disrupts downstream signaling, such as the STAT5 phosphorylation cascade, further contributing to the anti-proliferative effect. nih.gov In some cellular models, the cytotoxic mechanisms of piperazine-substituted compounds involve the induction of apoptosis that is not mediated by the ERK1/2 pathway. nih.gov Additionally, piperazine derivatives have been observed to induce contractility in the actin cytoskeleton, which can lead to the disassembly of cell-cell junctions and increase the permeability of epithelial cell monolayers. researchgate.net This highlights the diverse mechanisms through which these compounds can perturb cellular homeostasis.
Enzyme Inhibition Kinetics and Specificity Studies
A primary mechanism of action for many therapeutic agents is the inhibition of specific enzymes. Piperazine analogues have been extensively studied as inhibitors of various enzyme classes, with kinetic studies providing crucial data on their potency and selectivity. These studies typically determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.gov
One major area of investigation is the inhibition of cholinesterase enzymes, such as Acetylcholinesterase (AChE), which are targets for Alzheimer's disease therapy. Studies on novel piperazine derivatives have identified compounds with promising and selective inhibitory activity against AChE. dergipark.org.tr Kinetic analyses, using methods like Lineweaver-Burk plots, have revealed that some of these compounds act as non-competitive inhibitors. dergipark.org.tr
Another significant target class is the carbonic anhydrases (CAs), metalloenzymes involved in numerous physiological and pathological processes. nih.gov Sulphonamide-bearing heterocyclic compounds, including those with pyrazoline and piperazine scaffolds, have been evaluated for their inhibitory effects on human CA isoforms (hCA I and hCA II). nih.gov These studies are crucial for understanding the isoform specificity, which is vital for therapeutic applications. For example, certain piperazinyl-quinoline derivatives have shown potent inhibition against metabolic enzymes like hCA I and II. researchgate.net Furthermore, piperazine derivatives have been synthesized as potent inhibitors of mitochondrial complex I (NADH-ubiquinone oxidoreductase), where the hydrophobicity of the side chains plays an important role in their inhibitory potency. nih.gov
Table 1: Enzyme Inhibition Data for Selected Piperazine Analogues
This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Inhibition Type | Source |
| Benzenesulfonamide-Pyrazoline | hCA I | Kᵢ: 316.7 - 533.1 nM | - | nih.gov |
| Benzenesulfonamide-Pyrazoline | hCA II | Kᵢ: 412.5 - 624.6 nM | - | nih.gov |
| Piperazine-Quinoline | hCA I & II | Effective Inhibition | - | researchgate.net |
| Chloro-substituted Piperazine (2b) | AChE | 82.95% inhibition at 1 mM | Non-competitive | dergipark.org.tr |
| Piperazine Derivative | Mitochondrial Complex I | Nanomolar inhibition | - | nih.gov |
Receptor Binding Profiling and Selectivity Assessment
The therapeutic potential of piperazine analogues is often linked to their ability to bind with high affinity and selectivity to specific G-protein coupled receptors (GPCRs). The arylpiperazine structure is a versatile framework that can be modified to target a range of monoamine receptors, including dopamine (B1211576) and serotonin (B10506) receptors. acs.org
Extensive research has focused on developing N-phenylpiperazine analogues that selectively target the dopamine D₃ receptor over the highly homologous D₂ receptor. nih.gov This selectivity is often achieved through a "bitopic" binding mode, where the N-phenylpiperazine moiety occupies the primary orthosteric binding site, while a connected side chain interacts with a unique secondary binding site on the D₃ receptor. nih.gov This strategy has yielded compounds with over 1000-fold selectivity for the D₃ receptor. nih.gov
Piperazine derivatives have also been developed as ligands for various serotonin (5-HT) receptors. Depending on the structural modifications, these compounds can act as selective or non-selective agents for receptors like 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. acs.org For example, long-chain arylpiperazines have been designed as dual 5-HT₇/5-HT₁ₐ receptor ligands. acs.org In addition, piperazine and piperidine (B6355638) derivatives have been investigated as dual-target ligands for the histamine (B1213489) H₃ and sigma-1 (σ₁) receptors, which are implicated in pain signaling. nih.govacs.org The piperidine ring, in particular, was found to be a critical structural element for high affinity at the σ₁ receptor. nih.govacs.org Other studies have identified benzhydryl piperazine analogues as inverse agonists for the cannabinoid CB1 receptor, demonstrating the broad receptor-targeting capabilities of this chemical scaffold. nih.govnih.gov
Table 2: Receptor Binding Affinity and Selectivity for Piperazine Analogues
This table is interactive. You can sort and filter the data.
| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Source |
| N-phenylpiperazine Analogue (6a) | Dopamine D₃ | 1.4 nM | ~500-fold vs D₂ | nih.gov |
| N-phenylpiperazine Analogue (7a) | Dopamine D₃ | 2.5 nM | ~1390-fold vs D₂ | nih.gov |
| 2-Fluorophenyl Piperazine (7a) | 5-HT₁ₐ | 14.3 nM | - | nih.gov |
| Piperidine Derivative (11) | Histamine H₃ | 6.2 nM | High vs H₁, H₂, H₄ | nih.gov |
| Piperidine Derivative (11) | Sigma-1 (σ₁) | 4.41 nM | ~15-fold vs σ₂ | nih.gov |
| Benzhydryl Piperazine (LDK1229) | Cannabinoid CB1 | 220 nM | Selective vs CB2 | nih.govnih.gov |
| Arylpiperazine Derivative (8c) | 5-HT₇ | - | Dual 5-HT₇/5-HT₁ₐ ligand | acs.org |
Investigation of Anti-proliferative Mechanisms in Cellular Models
Piperazine derivatives represent a promising class of compounds for cancer therapy due to their demonstrated anti-proliferative effects across a wide range of human cancer cell lines. nih.gov The mechanisms underlying this cytotoxicity are multifaceted, often involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govnih.gov
Numerous studies have evaluated the potency of these compounds by measuring their IC₅₀ values in various cancer cell models. For instance, certain piperazine-linked quinolinequinones and vindoline-piperazine conjugates have shown potent growth inhibition in the low micromolar range against cell lines from colon cancer (HCT-116), renal cancer (ACHN), breast cancer (MCF7, T-47D, MDA-MB-468), and leukemia. nih.govmdpi.com Similarly, piperazine-substituted pyranopyridines and carbodithioate derivatives of 2,4-diaminoquinazoline have demonstrated submicromolar to low micromolar activity against prostate (DU145) and colorectal (HCT-116) cancer cells. nih.govresearchgate.net
The primary mechanism of action is often the induction of apoptosis. nih.gov This has been confirmed through assays that detect the activation of caspases, key enzymes in the apoptotic cascade. nih.gov Some piperazine derivatives trigger caspase-dependent apoptosis by inhibiting critical survival pathways. nih.govresearchgate.net Another common mechanism is cell cycle arrest, where the compounds prevent cancer cells from progressing through the phases of cell division, often at the G2/M checkpoint. nih.govresearchgate.net In some cases, the anti-proliferative effect is linked to the generation of oxidative stress within the cancer cells, leading to an intrinsic mitochondrial-mediated apoptotic pathway. nih.gov
Table 3: Anti-proliferative Activity of Piperazine Analogues in Cancer Cell Lines
This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ or GI₅₀) | Mechanism | Source |
| Piperazine-linked Quinolinequinone (QQ1) | ACHN (Renal) | 1.55 µM | Cell Cycle Arrest, Oxidative Stress | nih.gov |
| Vindoline-piperazine Conjugate (23) | MDA-MB-468 (Breast) | 1.00 µM | Growth Inhibition | mdpi.com |
| Piperazine-substituted Pyranopyridine (DO11-48) | DU145 (Prostate) | Submicromolar | Apoptosis Induction | nih.gov |
| 1-Phenylpiperazine-azetidinone (5e) | HeLa (Cervical) | 29.44 µg/ml | Apoptosis, Oxidative Stress | nih.gov |
| Piperazine Carbodithioate (8q) | HCT-116 (Colorectal) | 1.47-4.68 µM | DNA Damage, G2/M Arrest | researchgate.net |
Analysis of Antimicrobial Action Mechanisms
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and piperazine derivatives have emerged as a valuable scaffold in this endeavor. derpharmachemica.comapjhs.com These compounds exhibit a broad spectrum of activity against various pathogenic microbes, including bacteria and fungi. derpharmachemica.comnih.gov
A primary mechanism of antimicrobial action for many piperazine-based compounds, particularly cationic polymers, involves the disruption of the microbial cell membrane. nih.gov An electrostatic interaction occurs between the positively charged piperazine moiety (often a quaternary ammonium (B1175870) group) and the negatively charged components of the microbial cell wall. nih.govmdpi.com This interaction compromises the membrane's integrity, leading to the leakage of essential cytoplasmic contents and ultimately, cell death. nih.gov This process has been visualized using techniques like scanning and transmission electron microscopy. nih.gov
Beyond direct membrane disruption, piperazine derivatives can also inhibit specific microbial enzymes essential for survival. Molecular docking studies have suggested that some piperazine analogues may act as inhibitors of enoyl-ACP reductase (ENR), a key enzyme in bacterial fatty acid synthesis. mdpi.com The well-known antibiotic Ciprofloxacin, which contains a piperazine ring, functions by inhibiting DNA gyrase, highlighting another potential enzymatic target for this class of compounds. nih.gov The antimicrobial activity is often broad, with compounds showing efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. derpharmachemica.com
Biotransformation and Metabolic Fate Research of 1 Cyclohexanecarbonyl 2 Methylpiperazine
Identification and Structural Elucidation of Metabolites
No studies detailing the isolation, identification, or structural characterization of metabolites formed from 1-Cyclohexanecarbonyl-2-methylpiperazine in any biological system were found.
In Vitro Metabolic Stability and Enzyme Kinetics
Information regarding the rate of metabolism of this compound in in vitro systems, such as liver microsomes or hepatocytes, is not available. Consequently, key parameters like half-life (t½) and intrinsic clearance (CLint) have not been determined. Furthermore, no data on the enzyme kinetics, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the interaction of the compound with metabolic enzymes, could be located.
Pathways of Oxidative Metabolism and Conjugation
The specific metabolic pathways involved in the biotransformation of this compound are unknown. Typically, such pathways would involve Phase I oxidative reactions (e.g., hydroxylation, N-dealkylation) primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion. However, no research has been published to confirm these or other potential metabolic routes for this compound.
Stereoselective Biotransformation Considerations
The structure of this compound contains a chiral center at the 2-position of the piperazine (B1678402) ring, suggesting the existence of stereoisomers. The potential for stereoselective metabolism, where one isomer is metabolized at a different rate or through a different pathway than the other, is a critical aspect of drug metabolism. However, no studies investigating the stereoselective biotransformation of this compound have been reported.
Advanced Analytical Techniques in the Research of 1 Cyclohexanecarbonyl 2 Methylpiperazine
Spectroscopic Methods for Structural Confirmation and Elucidation (NMR, MS, FTIR)
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 1-Cyclohexanecarbonyl-2-methylpiperazine. These methods probe the molecular structure at the atomic and bond level, providing a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR would reveal the number of distinct protons, their connectivity through spin-spin coupling, and their chemical environment. Key expected signals would correspond to the protons on the cyclohexane (B81311) ring, the piperazine (B1678402) ring, and the methyl group. The integration of these signals would provide the relative ratio of protons in these different environments. Furthermore, ¹³C NMR spectroscopy would identify the number of non-equivalent carbon atoms, including the carbonyl carbon of the amide, the carbons of the cyclohexane and piperazine rings, and the methyl carbon. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish definitive correlations between protons and carbons, confirming the precise connectivity of the molecular structure.
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its accurate mass, which can be used to confirm its elemental formula (C₁₂H₂₂N₂O). The mass spectrum would also display a characteristic fragmentation pattern upon ionization. This pattern results from the cleavage of specific bonds within the molecule, such as the amide bond or bonds within the cyclohexane or piperazine rings. The analysis of these fragment ions can provide further confirmation of the compound's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The spectrum would also feature C-H stretching vibrations from the cyclohexane and methyl groups, typically in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations from the piperazine ring.
Due to the limited availability of specific experimental data in publicly accessible research, a representative data table cannot be generated at this time.
Chromatographic Separations and Purity Assessment (HPLC, GC-MS, LC-MS)
Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis. These techniques are also fundamental for assessing the purity of research batches.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purity assessment of non-volatile and thermally labile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. By using a detector such as a UV detector, the purity of a sample can be assessed by integrating the area of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the separation and identification of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is likely amenable to GC-MS analysis. The gas chromatograph separates the compound from volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared to a library of known compounds for identification. The electron ionization (EI) mass spectrum would provide a reproducible fragmentation pattern, serving as a molecular fingerprint.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of the compound in various matrices. An LC-MS method for this compound would allow for its separation from non-volatile impurities, followed by the confirmation of its molecular weight. The use of tandem mass spectrometry (LC-MS/MS) could provide even greater selectivity and structural information through the analysis of collision-induced dissociation fragmentation patterns of a selected precursor ion.
A representative data table of chromatographic conditions is not provided due to the lack of specific published methods for this compound.
Quantitative Analysis Methodologies for Research Samples
Once a pure reference standard of this compound is available, quantitative analytical methods can be developed to determine its concentration in research samples. These methods are crucial for ensuring the accuracy and reproducibility of in vitro and in vivo studies.
Validated HPLC-UV or, for higher sensitivity and selectivity, LC-MS/MS methods are the gold standard for the quantitative analysis of such compounds. A quantitative method would typically involve the following steps:
Method Development and Validation: This includes optimizing the chromatographic conditions to achieve good separation and peak shape, as well as selecting an appropriate detector and settings. For LC-MS/MS, the selection of specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides high selectivity.
Calibration Curve: A calibration curve is constructed by analyzing a series of solutions containing known concentrations of the pure reference standard. This curve plots the instrumental response versus the concentration.
Sample Analysis: The research sample is then analyzed using the same method, and the instrumental response for this compound is measured.
Quantification: The concentration of the compound in the sample is determined by interpolating its response from the calibration curve.
The validation of the quantitative method according to established guidelines would ensure its accuracy, precision, linearity, and robustness. This is critical for generating reliable data in any research endeavor involving this compound.
Due to the absence of specific quantitative analysis data in the public domain, a detailed data table cannot be presented.
Emerging Research Avenues and Future Directions for 1 Cyclohexanecarbonyl 2 Methylpiperazine Chemistry and Biology
Design of Multi-Target Ligands Incorporating the 1-Cyclohexanecarbonyl-2-methylpiperazine Moiety
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases like cancer and neurodegenerative disorders. nih.gov The development of multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously, offers a promising therapeutic strategy. nih.govnih.gov The this compound scaffold is an attractive starting point for MTDL design due to its distinct structural domains that can be independently modified to engage with different protein targets.
Future research could focus on rationally designing MTDLs where:
The cyclohexanecarbonyl group acts as a lipophilic anchor, potentially targeting a hydrophobic pocket in a primary protein target.
The piperazine (B1678402) ring serves as a central, versatile linker.
The unsubstituted nitrogen of the piperazine ring (N4) provides a key attachment point for a second pharmacophore designed to interact with a secondary target. This approach could create synergistic effects or help overcome drug resistance mechanisms. nih.gov
For instance, in oncology, one could envision a molecule where the core scaffold targets a specific kinase, while a moiety attached to the N4 position inhibits a protein involved in an escape pathway, such as an anti-apoptotic protein or a drug efflux pump. rsc.org
Table 1: Hypothetical Multi-Target Design Strategies
| Structural Moiety for Modification | Potential Primary Target Class | Potential Secondary Target Class | Therapeutic Rationale |
|---|---|---|---|
| Cyclohexyl Ring Substituents | Kinase Hinge-Binding | Epigenetic Target (e.g., Bromodomain) | Combined cell signaling and gene expression modulation. |
| Piperazine N4 Position | GPCR Orthosteric Site | Allosteric Modulator Site on the same GPCR | Fine-tuning receptor activity with a single molecule. |
| Piperazine N4 Position | Enzyme Active Site (e.g., AChE) | Protein Aggregation Inhibitor (e.g., Aβ) | Addressing multiple pathological facets of neurodegenerative disease. nih.gov |
Application in Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.gov This method uses libraries of low-molecular-weight fragments (typically <300 Da) to identify initial hits, which are then optimized into more potent leads. nih.govmedchemexpress.com
The constituent parts of this compound are well-suited for an FBDD approach:
Methylpiperazine: A common fragment in medicinal chemistry that can be screened to identify initial binding interactions.
Cyclohexanecarboxamide (B73365): This fragment can be used to probe for hydrophobic pockets or specific hydrogen bonding interactions.
A future FBDD campaign could involve screening fragments like methylpiperazine and then "growing" or "linking" them with other fragments that bind in adjacent pockets to build a high-affinity ligand. nih.gov This strategy was successfully used to develop a selective CK2 inhibitor, demonstrating the power of linking fragments to exploit different binding sites. nih.gov
Covalent Ligand Design: Another advanced strategy involves designing covalent inhibitors that form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The this compound scaffold could be adapted for this purpose by incorporating a latent electrophilic group, or "warhead," capable of reacting with a nucleophilic amino acid residue (like cysteine or lysine) in the target's binding site. nih.gov Research in this area would involve identifying a suitable, non-cysteine residue for targeting and then synthetically modifying the scaffold to include a compatible reactive group, such as an acrylamide (B121943) or a chloroacetamide, at a sterically accessible position.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the drug discovery process. nih.gov These computational tools can be applied to the this compound scaffold in several ways:
Generative Models for Analogue Design: AI algorithms can be trained on existing chemical data to generate novel molecules based on the core scaffold, exploring vast chemical space to identify analogues with predicted improvements in potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov
Predictive Modeling: ML models can predict the biological activity and physicochemical properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. This reduces the time and cost associated with synthesizing and testing large numbers of molecules.
Synthesis Route Optimization: AI can analyze known chemical reactions to propose and optimize synthetic routes, potentially identifying more efficient or cost-effective ways to produce the target compounds and their derivatives. nih.gov
Table 2: Potential AI/ML Applications for Scaffold Optimization
| AI/ML Application | Objective for this compound | Expected Outcome |
|---|---|---|
| Generative Adversarial Networks (GANs) | Design novel analogues with enhanced target affinity. | A virtual library of new chemical entities with high predicted potency. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the activity of unsynthesized derivatives. | Prioritization of synthetic targets, reducing wet lab experiments. |
| Retrosynthesis Prediction Algorithms | Identify novel and efficient synthetic pathways. | Time and cost savings in chemical synthesis. nih.gov |
| Explainable Machine Learning (XML) | Understand which structural features drive lysosomotropism or other cell-based effects. | Design of compounds with improved cellular distribution and safety profiles. nih.gov |
Exploration of Novel Synthetic Pathways and Sustainable Chemical Synthesis
While classical methods for amide bond formation and piperazine synthesis are well-established, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.comscienceopen.com
Novel Synthetic Pathways: Research could explore innovative catalytic systems for the cyclo-condensation reaction to form the 2-methylpiperazine (B152721) ring, potentially improving yield and reducing the need for harsh reagents. scienceopen.com Furthermore, developing novel methods for the late-stage functionalization of the cyclohexyl or piperazine rings would allow for the rapid generation of diverse compound libraries for screening. nih.gov
Sustainable "Green" Chemistry: A key future direction is the adoption of sustainable synthesis principles. This includes:
Bio-based Feedstocks: Investigating the use of renewable starting materials, such as those derived from cellulosic biomass, to produce precursors like 2,5-hexanedione, which can be converted to cyclic compounds. nih.gov
Greener Solvents and Catalysts: Replacing hazardous solvents with water or other benign alternatives and using highly efficient and recyclable catalysts, such as palladium on carbon (Pd/C) for debenzylation steps in piperazine synthesis. chemicalbook.comchemicalbook.com
CO₂ as a Feedstock: Exploring the use of carbon dioxide as a C1 building block in the synthesis of carbonate or carbamate (B1207046) derivatives, contributing to carbon capture and utilization goals. rsc.org
A green synthesis of 1-methylpiperazine (B117243) has been reported that proceeds with high conversion (98.34%) and selectivity (96.72%), highlighting the potential for developing similar eco-friendly processes for the 2-methyl-substituted analogue. chemicalbook.com
Advanced Mechanistic Studies using Biophysical Techniques
A deep understanding of how a ligand interacts with its biological target is crucial for rational drug design. Advanced biophysical techniques can provide unprecedented, high-resolution insights into the binding mechanism of compounds based on the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. Saturation Transfer Difference (STD) NMR can identify which protons of the ligand are in close contact with the protein, while 2D NMR techniques like HSQC titrations can map the binding site on the protein surface. nih.gov Such methods were used to study the binding of fragments to the chemokine CCL28. nih.gov Furthermore, 13C NMR has been used to elucidate the reaction mechanisms of 2-methylpiperazine with CO₂, a methodology that could be adapted to study interactions with biological macromolecules. nih.gov
X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein provides the most detailed, atomic-level view of the binding mode. This information is invaluable for structure-based drug design, revealing key hydrogen bonds, hydrophobic interactions, and conformational changes that can be exploited to improve affinity and selectivity. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity (K_D) of a ligand binding to a target immobilized on a sensor chip. This provides quantitative data on binding strength and residence time, which are critical parameters for drug efficacy.
Table 3: Application of Biophysical Techniques
| Technique | Information Gained | Impact on Drug Design |
|---|---|---|
| X-ray Crystallography | Atomic-resolution 3D structure of the ligand-protein complex. nih.gov | Enables precise, structure-based design of more potent and selective analogues. |
| NMR Spectroscopy | Identifies binding fragments, maps binding site, reveals solution dynamics. nih.gov | Guides fragment linking/growing in FBDD; confirms binding in solution. |
| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics. | Allows for quantitative ranking of compounds and optimization of drug-target residence time. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity and thermodynamic parameters (ΔH, ΔS). | Provides a complete thermodynamic profile of the binding interaction, guiding optimization. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclohexanecarbonyl-2-methylpiperazine, and how can reaction efficiency be maximized?
- Methodological Answer : Synthesis typically involves coupling reactions between cyclohexanecarbonyl chloride and 2-methylpiperazine. Key steps include:
- Reagents : Use of palladium or nickel catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates .
- Temperature : Controlled heating (60–80°C) to accelerate acyl transfer while minimizing side reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires stoichiometric balancing of reactants and catalyst loading .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns on the piperazine ring and cyclohexanecarbonyl group. Key signals include:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet for N–CH₂– groups).
- Cyclohexane protons: δ 1.2–1.8 ppm (broad singlet for cyclohexyl CH₂) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N stretch) validate the acylpiperazine backbone .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 239.18) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (category 2 irritation risk) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs common in piperazine derivatives). Parameters:
- Grid box centered on ligand-binding pockets.
- Scoring functions (e.g., ΔG < -7 kcal/mol suggests strong binding) .
- QSAR Modeling : Correlate substituent effects (e.g., cyclohexane lipophilicity) with bioactivity using descriptors like logP and TPSA .
Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst %, temperature, solvent ratio). Example:
| Factor | Low Level | High Level |
|---|---|---|
| Catalyst | 0.5 mol% | 2.0 mol% |
| Temp. | 60°C | 80°C |
- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05). Pilot batches often reveal solvent purity as a critical variable .
Q. What strategies enhance the stability of this compound in aqueous solutions for pharmacological studies?
- Methodological Answer :
- pH Buffering : Maintain pH 6–7 (phosphate buffer) to prevent hydrolysis of the carbonyl group.
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for in vitro assays .
- Degradation Studies : Monitor via HPLC under accelerated conditions (40°C/75% RH) to identify degradation products .
Key Considerations for Researchers
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate drug discovery pipelines .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, especially those with uncharacterized toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
